molecular formula C20H32O2 B134555 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol CAS No. 145458-99-7

4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol

Cat. No. B134555
CAS RN: 145458-99-7
M. Wt: 304.5 g/mol
InChI Key: UYLCMHQZHUIMIY-SLHNCBLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol is a synthetic steroid compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Arimistane' and is a derivative of the natural hormone DHEA. The purpose of

Scientific Research Applications

4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its potential as an aromatase inhibitor, which is a compound that can prevent the conversion of testosterone to estrogen. This property makes it a potential treatment for breast cancer and other hormone-related conditions. Additionally, it has been studied for its potential as a prohormone, which can increase testosterone levels in the body. This property makes it a potential treatment for low testosterone levels and associated conditions such as muscle wasting.

Mechanism of Action

The mechanism of action of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol involves its ability to inhibit the aromatase enzyme, which is responsible for the conversion of testosterone to estrogen. This inhibition leads to an increase in testosterone levels, which can lead to an increase in muscle mass, strength, and overall physical performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol are mainly related to its ability to increase testosterone levels in the body. This increase in testosterone levels can lead to an increase in muscle mass, strength, and physical performance. Additionally, it can lead to a decrease in estrogen levels, which can prevent the development of hormone-related conditions such as breast cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol in lab experiments include its ability to increase testosterone levels in the body, which can lead to an increase in muscle mass, strength, and physical performance. Additionally, its ability to inhibit the aromatase enzyme can prevent the development of hormone-related conditions such as breast cancer. The limitations of using 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol. One potential direction is to further investigate its potential as a treatment for low testosterone levels and associated conditions such as muscle wasting. Another potential direction is to investigate its potential as a treatment for hormone-related conditions such as breast cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol involves the conversion of 5-androstene-3β,17β-diol to 4-androstene-3,17-dione, followed by the addition of a methyl group at the 4th and 17th position of the steroid ring, and finally, the addition of a hydroxyl group at the 3rd and 17th position of the steroid ring.

properties

CAS RN

145458-99-7

Product Name

4a,17-Dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,3aS,7R,8aS,8bS)-6-(3-hydroxypropyl)-3,3a-dimethyl-7-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-ol

InChI

InChI=1S/C20H32O2/c1-13(2)16-12-17-15(14(16)6-5-11-21)7-9-19(3)18(17)8-10-20(19,4)22/h16-18,21-22H,1,5-12H2,2-4H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

UYLCMHQZHUIMIY-SLHNCBLASA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@H]2[C@@H]3CC[C@]([C@]3(CCC2=C1CCCO)C)(C)O

SMILES

CC(=C)C1CC2C3CCC(C3(CCC2=C1CCCO)C)(C)O

Canonical SMILES

CC(=C)C1CC2C3CCC(C3(CCC2=C1CCCO)C)(C)O

Other CAS RN

145458-99-7

synonyms

4a,17-dimethyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-ene-3,17 beta-diol
4a,17-dimethyl-A-homo-B,19-dinor-3,4-secoandrost-9-ene-3,17-diol
DMHDSA

Origin of Product

United States

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